3-Vinylmorpholine

Description

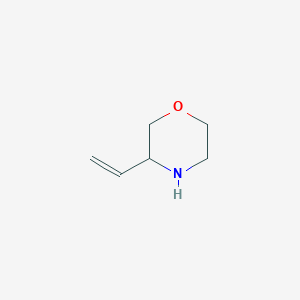

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-6-5-8-4-3-7-6/h2,6-7H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXXWAFEPQBSML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10631268 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148860-48-4 | |

| Record name | 3-Ethenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10631268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Vinylmorpholine and Its Derivatives

Catalytic Vinylation Reactions of Morpholine (B109124)

The direct vinylation of morpholine with acetylene (B1199291) is a primary route to N-vinylmorpholine, which can be a precursor to or a derivative of 3-vinylmorpholine depending on the specific synthetic strategy. The efficiency of this reaction is highly dependent on the catalytic system employed.

Vinylation with Acetylene in Highly Basic Systems

The use of highly basic systems, often referred to as "superbasic" media, has been shown to significantly promote the vinylation of N-H bonds in heterocyclic compounds like morpholine. These systems enhance the nucleophilicity of the morpholine nitrogen, facilitating its addition across the triple bond of acetylene.

In homogeneous catalysis, the catalyst is dissolved in the reaction medium along with the reactants. Systems composed of potassium hydroxide (B78521) (KOH) in aprotic, dipolar solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMFA) are particularly effective for the vinylation of morpholine. jbclinpharm.orgglobalresearchnetwork.us The combination of a strong base and a polar aprotic solvent creates a highly basic medium that activates the morpholine for nucleophilic attack on acetylene. jbclinpharm.org

The reaction is typically carried out at atmospheric pressure. eijmr.orgeijmr.org Studies have shown that the choice of solvent plays a crucial role. For instance, in the absence of a solvent, the yield of N-vinylmorpholine is very low (around 2%). The use of DMFA can increase the yield to 8-10%, while DMSO has been identified as the optimal solvent for this transformation. jbclinpharm.org The reaction carried out in a KOH-DMSO system at 90-95°C has been reported as an effective method. globalresearchnetwork.us

Table 1: Effect of Solvent on the Vinylation of Morpholine in the Presence of KOH

| Solvent | Temperature (°C) | Reaction Duration (h) | Yield of N-vinylmorpholine (%) |

|---|---|---|---|

| None | 70 | - | ~2 |

| DMFA | 70 | 4 | 8-10 |

| DMSO | 70 | - | - |

| DMSO | 90 | 4 | - |

Data compiled from multiple studies. jbclinpharm.orgijmrd.in

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst recovery and reuse. For the vinylation of morpholine, a common heterogeneous catalyst is potassium hydroxide supported on activated carbon (KOH/AC). jbclinpharm.orgeijmr.org This catalyst is prepared by impregnating activated carbon with a KOH solution and then drying it. jbclinpharm.orgscholarexpress.net

The heterogeneous vinylation is typically conducted in a flow reactor. globalresearchnetwork.useijmr.org The activity of the catalyst is influenced by the nature of the alkali metal hydroxide, with KOH showing higher activity compared to lithium hydroxide (LiOH) and sodium hydroxide (NaOH). eijmr.org The use of a nanostructured KOH/activated carbon catalyst has been shown to be particularly effective, achieving a yield of N-vinylmorpholine as high as 68.5% at 240°C. jbclinpharm.org

Table 2: Comparison of Alkali Metal Hydroxide Catalysts in Heterogeneous Vinylation of Morpholine

| Catalyst | Yield of N-vinylmorpholine (%) |

|---|---|

| LiOH/AC | 16.6 |

| NaOH/AC | 19.4 |

| KOH/AC | 23.0 |

Data from a study on heterogeneous catalysis. eijmr.org

The vinylation of morpholine in a highly basic medium like KOH/DMSO is understood to proceed through a nucleophilic addition mechanism. jbclinpharm.org The process begins with the interaction between the hydrogen atom on the nitrogen of morpholine and the oxygen atom of KOH, forming a hydrogen bond. This is followed by the deprotonation of morpholine to form the morpholide anion. This anion then acts as a nucleophile, attacking the acetylene molecule to form a carbanion intermediate. This carbanion subsequently reacts with a neutral morpholine molecule to yield N-vinylmorpholine and regenerate the morpholide anion, which continues the catalytic cycle. jbclinpharm.org

Kinetic studies of the morpholine vinylation in the KOH-DMSO system have been conducted at atmospheric pressure. jbclinpharm.orgeijmr.org The activation energy for the homogeneous process has been calculated to be 55.6 kJ/mol. globalresearchnetwork.us This value provides insight into the energy barrier of the reaction and indicates that the process is a single-step reaction. eijmr.org

Several reaction parameters significantly influence the yield and selectivity of the morpholine vinylation reaction. These include the nature of the catalyst and solvent, the reaction temperature, and the amount of catalyst used.

Catalyst and Solvent: As previously mentioned, KOH is a more active catalyst than LiOH and NaOH, and DMSO is a superior solvent to DMFA or no solvent at all. jbclinpharm.orgeijmr.org

Catalyst Amount: The optimal amount of KOH for the vinylation of morpholine has been determined to be 15% by mass relative to morpholine. jbclinpharm.orgijmrd.in

Temperature: Temperature has a profound effect on the reaction yield. In heterogeneous catalysis using a nanostructured KOH/activated carbon catalyst, the yield of N-vinylmorpholine increases with temperature up to a maximum of 68.5% at 240°C. Further increases in temperature lead to a decrease in yield. jbclinpharm.org In the homogeneous system, a temperature of 90°C is considered optimal. globalresearchnetwork.usijmrd.in

Table 3: Influence of Temperature on the Yield of N-vinylmorpholine in Heterogeneous Catalysis

| Temperature (°C) | Yield of N-vinylmorpholine (%) |

|---|---|

| 160 | - |

| 180-190 | 21.5 |

| 210-215 | 23.2 |

| 225-230 | 25.0 |

| 240 | 68.5 |

| 250-255 | 45.7 |

| 280-285 | 19.0 |

| 290-300 | 12.0 |

Data obtained using a nanostructured KOH/activated carbon catalyst. jbclinpharm.orgeijmr.org

Palladium(II)-Catalyzed Aerobic Oxidative Amination of Alkenes

An alternative and sophisticated approach to synthesizing morpholine derivatives, including those with a vinyl group, is through palladium(II)-catalyzed aerobic oxidative amination of alkenes. nih.gov This method, often referred to as a Wacker-type reaction, allows for the formation of six-membered nitrogen heterocycles. nih.govorganic-chemistry.org

The synthesis of a this compound derivative has been demonstrated using a base-free Pd(DMSO)₂(TFA)₂ (where TFA is trifluoroacetate) catalyst system under aerobic conditions. nih.gov This intramolecular cyclization of an alkene bearing a tethered sulfonamide provides a route to various morpholines, piperidines, and piperazines. nih.govorganic-chemistry.org The challenge in forming six-membered rings via this method has been noted, with many previous catalyst systems being more effective for the synthesis of five-membered rings. nih.gov However, the Pd(DMSO)₂(TFA)₂ catalyst has shown improved efficacy for the formation of these larger heterocycles. nih.gov

Bi(OTf)3-Catalyzed Ring-Closing O-Allylation

Bismuth(III) triflate (Bi(OTf)3) has emerged as a highly effective catalyst for the synthesis of substituted morpholine derivatives through ring-closing O-allylation. clockss.orgresearchgate.net This method is notable for proceeding under mild conditions and without the need for a base, which is typically required in O-alkylation reactions to deprotonate the alcohol and neutralize acid byproducts. clockss.org

The Bi(OTf)3-catalyzed cyclization of amino alcohols provides a diastereoselective route to substituted morpholines, with diastereoselectivities ranging from 2:1 to greater than 99:1. clockss.orgresearchgate.net Good cis-diastereoselectivity is generally observed, particularly when the substituent on the amino alcohol is bulky. clockss.org The reaction has been shown to be effective for a variety of substituted morpholine derivatives, which are prepared from amino alcohols using as little as 2 mol% of the catalyst. clockss.org The efficiency of this method makes it a valuable tool for accessing these important heterocyclic scaffolds.

Table 1: Diastereoselective Synthesis of Substituted Morpholines using Bi(OTf)3

| Entry | Substituent (R) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| 1 | Phenyl | 88 | >99:1 |

| 2 | Naphthyl | 92 | >99:1 |

| 3 | Furyl | 78 | >99:1 |

| 4 | Thienyl | 85 | >99:1 |

| 5 | Isopropyl | 65 | 10:1 |

| 6 | Cyclohexyl | 75 | 15:1 |

Data sourced from research on Bi(OTf)3 catalyzed ring-closing O-allylation. clockss.org

A key feature of the Bi(OTf)3-catalyzed reaction is the dual role played by the Lewis acid catalyst. clockss.orgresearchgate.net It facilitates both the deprotection of a silyl (B83357) ether protecting group on the alcohol and the activation of the allylic halide for the subsequent nucleophilic cyclization. clockss.orgresearchgate.net This dual functionality streamlines the synthetic process. The reaction is thought to proceed through a tightly controlled transition state organized by the catalyst, which contributes to the observed high diastereoselectivity. clockss.org The choice of solvent is critical, with dichloroethane being identified as optimal for this transformation. clockss.org Other Lewis acids, such as iron(III) chloride, have also been used for the diastereoselective synthesis of disubstituted morpholines, where a thermodynamic equilibrium is proposed to favor the formation of the cis diastereoisomer. thieme-connect.com The combination of photocatalysis and Lewis acids has also been shown to enable new reaction pathways for the synthesis of morpholines. nih.govacs.org

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing heterocycles. wikipedia.org While intermolecular hydroamination is known, intramolecular versions are particularly useful for constructing cyclic amines like morpholines. wikipedia.orguninsubria.it

Catalytic systems are generally required to overcome the kinetic barrier of this reaction. nih.gov Lanthanide-based catalysts have been extensively studied for the hydroamination of various unsaturated substrates, including aminoalkenes. libretexts.org A proposed mechanism for lanthanocene-catalyzed intramolecular hydroamination involves the initial protonolysis of the precatalyst by the aminoalkene to form a metal-amido intermediate, which then undergoes insertion of the alkene into the metal-nitrogen bond, followed by protonolysis to yield the cyclized product and regenerate the catalyst. libretexts.org

An efficient and practical catalytic approach for the enantioselective synthesis of 3-substituted morpholines utilizes a tandem one-pot reaction involving hydroamination and asymmetric transfer hydrogenation. researchgate.net This process, starting from ether-containing aminoalkyne substrates, employs a titanium catalyst for the hydroamination step to form a cyclic imine, which is then reduced by a ruthenium catalyst to afford the chiral morpholine in good yield and high enantiomeric excess. researchgate.net However, in an attempt to synthesize this compound from a specific allene (B1206475) precursor, a rhodium-based catalytic system proved ineffective for the hydroamination step. uninsubria.it This highlights that the success of hydroamination is highly dependent on the substrate and the catalytic system employed. uninsubria.it

Enantioselective Synthesis Protocols

The development of enantioselective methods for the synthesis of morpholines is crucial due to the importance of chiral molecules in pharmacology. Several strategies have been developed to achieve high enantioselectivity.

One notable method is the palladium-catalyzed asymmetric tandem allylic substitution reaction. acs.org Another approach involves an enantioselective aza-Wacker-type cyclization promoted by a Pd-SPRIX catalyst, which has been used to construct various heterocycles, including morpholines, with moderate to good enantioselectivity. researchgate.net

Furthermore, a highly regio- and stereoselective strategy for synthesizing substituted nonracemic morpholines involves the SN2-type ring opening of activated aziridines with haloalcohols in the presence of a Lewis acid, followed by base-mediated intramolecular ring closure. researchgate.net An efficient tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation has also been reported for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates, achieving enantiomeric excesses greater than 95%. researchgate.net

Development of Chiral this compound Precursors

The synthesis of enantiomerically pure this compound derivatives often relies on the preparation of highly functionalized chiral precursors. A key strategy involves the use of readily available amino acids as starting materials to install the desired stereochemistry.

One effective method is the synthesis of nitrogen-tethered allenols. rsc.org This process begins with the protection of an amino acid ester, such as (L)-serine methyl ester hydrochloride or (L)-threonine methyl ester hydrochloride, with a tosyl group. The resulting N-tosylated amino ester is then subjected to a Mitsunobu reaction with buta-2,3-dien-1-ol to introduce the allene moiety. Subsequent desilylation or hydrolysis of protecting groups yields the crucial nitrogen-tethered allenol precursor, which contains the necessary functionalities and stereocenter for the subsequent cyclization step. rsc.org

The general sequence for preparing these precursors is as follows:

N-Tosylation: The amino group of the starting amino acid ester is protected with a tosyl group using tosyl chloride in the presence of a base like triethylamine. rsc.org

Allylation/Allene Installation: The hydroxyl group of the N-tosylated ester is functionalized. For instance, an allene group can be introduced via a Mitsunobu reaction with an appropriate allenic alcohol. rsc.org

Deprotection: Any protecting groups on the hydroxyl moiety, such as a silyl group, are removed to furnish the final allenol precursor, ready for cyclization. rsc.org

Strategies for Controlled Stereochemistry

Achieving control over the stereochemistry at the newly formed stereocenters in the morpholine ring is paramount. Diastereoselective cyclization of the chiral precursors is a common and effective strategy.

Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols provides a powerful method for the diastereoselective synthesis of highly substituted vinylmorpholines. rsc.org When the allenol precursors are treated with a rhodium catalyst, they undergo a hydroaminative cyclization. This reaction proceeds with high levels of diastereoselectivity, meaning that one diastereomer of the product is formed preferentially over others. The specific outcome of the stereochemistry is influenced by the substrate and the reaction conditions. For example, the cyclization of (S)-methyl 2-(N-(buta-2,3-dien-1-yl)-4-methylphenylsulfonamido)-3-hydroxypropanoate using a rhodium catalyst can yield the corresponding (3S,6R)-methyl 4-tosyl-6-vinylmorpholine-3-carboxylate with high diastereomeric excess. rsc.org

The table below summarizes the results of a rhodium-catalyzed diastereoselective cyclization for producing vinylmorpholine derivatives.

| Precursor (Allenol) | Catalyst System | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| (S)-methyl 2-(N-(buta-2,3-dien-1-yl)-4-methylphenylsulfonamido)-3-hydroxypropanoate | [Rh(cod)Cl]₂ / Xantphos | (3S,6R)-methyl 4-tosyl-6-vinylmorpholine-3-carboxylate | 85% | >20:1 | rsc.org |

| (2S,3S)-methyl 2-(N-(buta-2,3-dien-1-yl)-4-methylphenylsulfonamido)-3-hydroxybutanoate | [Rh(cod)Cl]₂ / Xantphos | (2S,3S,6R)-methyl 5-methyl-4-tosyl-6-vinylmorpholine-3-carboxylate | 82% | >20:1 | rsc.org |

Synthesis via Intermediates and Functional Group Transformations

Utilizing Amino Alcohols, Oxiranes, and Aziridines

Classic and modern synthetic routes to the morpholine core frequently employ amino alcohols, oxiranes (epoxides), and aziridines as key starting materials.

Amino Alcohols: Enantiopure amino alcohols, often derived from the chiral pool of amino acids, are fundamental building blocks. A zirconium-mediated ring contraction of vinylmorpholine derivatives prepared from α-amino acids is a notable example. acs.org In this approach, an N-protected amino acid is reduced and reacted with vinylmagnesium bromide to produce a syn-amino alcohol intermediate. This intermediate is then cyclized to form a vinylmorpholine derivative which undergoes a highly diastereoselective ring contraction mediated by a zirconocene (B1252598) complex ("Cp2Zr"). acs.orgpitt.edu

Oxiranes: The synthesis of morpholines from oxiranes typically involves the ring-opening of the epoxide by an appropriate amino alcohol. This is followed by an intramolecular cyclization to form the morpholine ring. For enantioselective syntheses, a chiral epoxide can be reacted with an amino alcohol, and the resulting diol intermediate undergoes regioselective activation of one hydroxyl group, followed by ring closure to yield trans-disubstituted morpholine derivatives. researchgate.net

Aziridines: Activated aziridines serve as valuable precursors for substituted morpholines. A highly regio- and stereoselective strategy involves the SN2-type ring opening of an N-activated aziridine (B145994) with a halogenated alcohol in the presence of a Lewis acid. The resulting haloalkoxy amine intermediate is then cyclized under basic conditions to afford the desired morpholine derivative. This method has been successfully applied to produce a variety of nonracemic substituted morpholines and their homologues in high yield and enantioselectivity.

Formation of 3-Phenyl-6-Vinylmorpholin-2-one

While a direct synthesis for 3-phenyl-6-vinylmorpholin-2-one is not prominently reported, closely related structures such as vinylmorpholine derivatives with phenyl substitution can be synthesized from amino acids. A powerful method for creating functionalized pyrrolidines, which shares mechanistic principles applicable to morpholine synthesis, is the zirconium-mediated ring contraction of vinylmorpholines derived from α-amino acids. acs.org

The synthesis starts from an N-Boc protected α-amino acid methyl ester, such as one derived from phenylalanine. acs.org

Intermediate Formation: The ester is first reduced with DIBAL-H, and the resulting intermediate is treated with vinylmagnesium bromide to afford a syn-Boc-amino alcohol. acs.orgpitt.edu

Vinylmorpholine Synthesis: The amino alcohol is then cyclized, for example by reaction with an acetal (B89532) under acidic conditions (e.g., TsOH, benzene (B151609) reflux), followed by N-alkylation or N-arylation to provide the vinylmorpholine derivative. acs.org If starting from a phenylalanine derivative, this would place a benzyl (B1604629) group (precursor to phenyl) on the morpholine backbone.

Ring Contraction: Treatment of the vinylmorpholine with a zirconocene equivalent ("Cp2Zr") induces a highly diastereoselective ring contraction to form optically pure polyfunctionalized pyrrolidines. acs.org Although this specific reaction leads to a pyrrolidine, the initial steps demonstrate a clear pathway from an amino acid like phenylalanine to a vinylmorpholine structure bearing a phenyl-related substituent.

This strategy highlights how the substitution pattern of the final molecule can be dictated by the choice of the initial α-amino acid, providing a route to structures analogous to the target 3-phenyl-6-vinylmorpholin-2-one.

One-Pot Synthetic Approaches for Morpholine Derivatives

One-pot synthetic procedures offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. Several such methods have been developed for morpholine derivatives.

A notable metal-free, one-pot strategy enables the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols. In this process, an inexpensive salt like ammonium (B1175870) persulfate is used to mediate the reaction. The reaction proceeds via an SN2-type ring opening of the aziridine by the haloalcohol, followed by an in-situ intramolecular cyclization of the resulting haloalkoxy amine upon the addition of a base such as potassium hydroxide. This approach avoids the need for transition metal catalysts and tolerates a wide range of substituents on the aziridine ring.

The table below showcases the versatility of this one-pot synthesis using various substituted aziridines.

| Aziridine Substrate | Reactant | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| (S)-2-phenyl-1-tosylaziridine | 2-Chloroethanol | KOH | (R)-3-Phenyl-4-tosylmorpholine | 93% | |

| 2-(4-Methoxyphenyl)-N-tosylaziridine | 2-Chloroethanol | KOH | 3-(4-Methoxyphenyl)-4-tosylmorpholine | 90% | |

| 2-(4-Fluorophenyl)-N-tosylaziridine | 2-Chloroethanol | KOH | 3-(4-Fluorophenyl)-4-tosylmorpholine | 84% | |

| (S)-2-hexyl-1-tosylaziridine | 2-Chloroethanol | KOH | (R)-3-Hexyl-4-tosylmorpholine | Low-Mod. |

Another one-pot approach involves the reaction of (S)-epichlorohydrin with various amino alcohols to produce enantiomerically pure 2-(hydroxymethyl)morpholines, demonstrating the utility of oxiranes in streamlined synthetic sequences. researchgate.net

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Vinyl Moiety

The carbon-carbon double bond of the vinyl group is electron-rich, making it susceptible to attack by electrophiles and a prime site for polymerization processes.

N-vinyl compounds, including morpholine (B109124) derivatives, are recognized as highly active monomers capable of rapid polymerization. google.com The nitrogen atom's lone pair of electrons can stabilize a cationic charge on the adjacent carbon, making such monomers particularly amenable to cationic polymerization. wikipedia.orglibretexts.org In this type of chain-growth polymerization, a cationic initiator transfers a charge to the monomer, rendering it reactive toward subsequent monomer units. wikipedia.org The stability of the propagating cation is crucial, and monomers with electron-donating substituents, such as the nitrogen in the morpholine ring, facilitate this process. wikipedia.orglibretexts.org

3-Vinylmorpholine can undergo homopolymerization to form poly(this compound) or be integrated into polymer chains through copolymerization with other ethylenically unsaturated compounds. google.comgoogle.com For instance, its copolymerization with monomers like acrylonitrile (B1666552) can yield copolymers with modified properties, such as improved dyeability, owing to the basic nature of the morpholine nitrogen. google.com The initiation of such polymerizations can be achieved through various methods, including the use of radical initiators or ionic catalysts. google.comiaea.org

Table 1: Polymerization Characteristics of Vinyl Monomers

| Polymerization Type | Initiator Type | Monomer Requirement | Role of this compound |

| Cationic Polymerization | Protic acids, Lewis acids | Alkenes with electron-donating groups (e.g., vinyl ethers, N-vinyl compounds) | Monomer, forms a stabilized cation. wikipedia.orgtandfonline.com |

| Radical Polymerization | Radical initiators (e.g., peroxides) | Various vinyl monomers | Monomer or Comonomer. nih.govepo.orgjustia.com |

| Copolymerization | Varies (radical, ionic) | At least one other ethylenically unsaturated monomer | Comonomer, imparts specific properties (e.g., dyeability) to the resulting polymer. google.comgoogle.com |

The double bond of this compound can participate in various addition reactions. One documented example involves the photochemical hydrobromination of a related compound, perfluoro-(N-vinylmorpholine). This reaction yields perfluoro-[N-(1,2-dibromoethyl)-morpholine], demonstrating the addition of hydrogen and bromine across the vinyl group. rsc.org

This reactivity is consistent with the general mechanism of hydrohalogenation, where the alkene's pi bond acts as a nucleophile, attacking the hydrogen of a hydrogen halide (like HBr or HCl). khanacademy.orgpressbooks.pubmasterorganicchemistry.com This forms a carbocation intermediate, which is then attacked by the halide anion to give the final alkyl halide product. khanacademy.orgpressbooks.pub

Another potential, though less specifically documented, reaction is the Michael addition (or conjugate addition). In this reaction, a nucleophile (a Michael donor) adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comwikipedia.orgresearchgate.net While this compound itself is not a typical Michael acceptor, its vinyl group could potentially react with strong nucleophiles under specific conditions, or it could be functionalized into a derivative that can participate in such reactions.

Reactivity of the Morpholine Ring Nitrogen

The secondary amine nitrogen in the morpholine ring possesses a lone pair of electrons, making it nucleophilic and basic. This site is central to reactions involving alkylation, acylation, and the formation of coordination complexes.

The nitrogen atom of the morpholine ring can be readily functionalized. N-alkylation, the formation of a new carbon-nitrogen bond, is a characteristic reaction of secondary amines like morpholine. ru.nlgoogle.com This can be achieved by reacting this compound with alkyl halides. Similarly, N-acylation can occur with acyl chlorides or anhydrides to form the corresponding N-acylmorpholine derivative, which is an amide. clockss.orglookchem.com These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures. A two-stage process involving N-acylation followed by reduction is sometimes preferred over direct N-alkylation to achieve specific substitution patterns.

A charge-transfer (CT) complex is an assembly of two or more molecules where a fraction of electronic charge is transferred between a donor and an acceptor molecule. wikipedia.org The donor molecule must have a relatively low ionization potential, while the acceptor must have a high electron affinity. nih.gov Molecules containing morpholine have been shown to act as electron donors in the formation of such complexes. mdpi.com

The nitrogen atom's lone pair and the vinyl group's pi-system in this compound make it a potential electron donor. When combined with strong electron acceptors like tetracyanoethylene (B109619) (TCNE) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), it is plausible that this compound could form a CT complex. wisdomlib.org Research on iridium(III) complexes decorated with a morpholinyl group has shown that the morpholine unit can participate in intraligand charge transfer (ILCT) transitions, confirming its electron-donating capabilities. mdpi.com

In more complex reaction environments, such as those involving polymethine dyes, the nucleophilicity of the morpholine nitrogen plays a key role. Mechanistic studies on the thermal degradation of certain cyanine (B1664457) dyes have revealed that N-vinylmorpholine can participate in both displacement and addition reactions.

Specifically, the observation of dimorpholine-polyene fragments during the analysis of cyanine dye reactions implies a mechanism where N-vinylmorpholine displaces an end group of the polymethine chain. This type of ready exchange involving vinylamines contributes to a diverse mixture of polymethine products. This reactivity highlights the ability of the morpholine nitrogen to act as a potent nucleophile, attacking electrophilic sites within the conjugated cyanine dye system.

Intramolecular Reactivity Pathways

The vinyl moiety of this compound is a key functional group that dictates its participation in various intramolecular reactions. These pathways are often governed by the principles of pericyclic reactions and radical chemistry, leading to the formation of new cyclic structures or rearranged products.

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular formation of a sigma bond between the termini of a conjugated π-system, or the reverse ring-opening process. libretexts.orgmasterorganicchemistry.com These reactions are stereospecific and can be initiated by thermal or photochemical means. youtube.com While direct studies on this compound undergoing simple electrocyclic closure are not prominent, its involvement in more complex reaction cascades initiated by such processes has been observed.

In the context of the thermal degradation of cyanine dyes, such as Cy7, the process is initiated by a 6-membered ring cyclization and aromatization of the dye's polyene chain. nih.gov This electrocyclization is a key step that releases reactive species like Fischer's base (FB). nih.gov Subsequently, species like N-vinylmorpholine can participate in the reaction cascade. nih.govacs.org For instance, the observation of dimorpholine-polyene fragments, specifically (Morph)₂Cy7, implies the addition of vinylmorpholine and displacement of an end group on the cyanine dye. acs.org These exchanges produce a diverse mixture of polymethines with progressively shorter chain lengths over time. nih.govacs.org The reaction of Cy5 with Fischer's base can also generate small amounts of Cy7, suggesting a reversible process involving the release and recapture of an FB-CH=CH₂ fragment, a process analogous to the addition of N-vinylmorpholine. nih.govacs.org

Electrocyclic reactions can also involve charged intermediates. The Nazarov cyclization, for example, is a well-known cationic 4π electrocyclic reaction used to synthesize five-membered rings. libretexts.org Anionic electrocyclic reactions, though less common, can also occur, such as the thermal 6π ring closure of a delocalized carbanion to form a bicyclic product. libretexts.org

Radical-mediated pathways offer an alternative route for the reactivity of the vinyl group. Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is abstracted by a radical species. scripps.eduresearchgate.net Vinyl radical-mediated HAT has emerged as an efficient method for regioselective C(sp³)–H bond functionalization. sioc-journal.cn

In a hypothetical scenario involving this compound, a radical could be generated on the vinyl group, typically through single-electron reduction of a vinyl halide precursor or the addition of an external radical to an alkyne. sioc-journal.cn This vinyl radical could then participate in an intramolecular HAT event. This strategy enables direct and selective C(sp³)–H functionalization under relatively mild conditions and with good functional group tolerance. rsc.org Such pathways can lead to various transformations, including cyclization, vinylation, arylation, and halogenation. sioc-journal.cn

The feasibility of HAT is influenced by radical polarity; radicals, though neutral, can exhibit nucleophilic or electrophilic characteristics. scripps.edu The mechanism for the insertion of an alkene into a metal-hydride bond, such as in cobalt-mediated hydrogenations, can also proceed through a low-energy HAT step, producing a close-contact radical pair. nih.gov This suggests that even without a vacant coordination site, radical-type insertion pathways can be competitive. nih.gov

Influence of Substituents on Reaction Pathways and Selectivity

Substituents on the morpholine ring or on other reactants in the system can significantly influence reaction outcomes by exerting steric and electronic effects. These effects can alter the rate, regioselectivity, and stereoselectivity of a reaction.

In the degradation of cyanine dyes, the choice of amine base plays a critical role in directing the reaction pathway. The steric properties of different tertiary amines can affect the selectivity in the conversion of Cy7 to the shorter Cy5 and Cy3 dyes. nih.govacs.org For example, using diisopropylethylamine (DIPEA) tends to favor the formation of Cy5, whereas the more sterically accessible base quinuclidine (B89598) favors the formation of Cy3. nih.govacs.org When Cy7 was treated with quinuclidine at 100 °C, it was nearly consumed after 36 hours, yielding 10% of Cy5 and 24% of Cy3, making Cy3 the major product. acs.org This highlights how the base's structure can influence which products are formed preferentially.

The introduction of a single methyl group onto a morpholine ring has been shown in other systems to increase binding affinity for receptors by as much as 45-fold, an effect attributed to the methyl group inducing a torsional twist that alters the ring's conformation. diva-portal.org The stereochemistry of such a substituent is often crucial, with only one isomer displaying the enhanced effect. diva-portal.org In transition metal-catalyzed reactions, the steric and electronic properties of ligands attached to the metal center are paramount in controlling selectivity. acs.orguninsubria.it For instance, in palladium-catalyzed allylic alkylation, chiral phosphine (B1218219) ligands create an asymmetric environment around the metal, which can control the regioselectivity of nucleophilic attack and lead to enantiomeric products. acs.org

The table below details the influence of different amine bases on the product distribution in the reaction of Cy7.

| Amine Base | Reaction Conditions | Products and Selectivity | Overall Yield | Reference |

| Diethylamine (10 equiv) | 70 °C, 60 h | High selectivity for AsCy6(NEt₂) | 45% | acs.org |

| Diethylamine (10 equiv) | Room Temp, 160 h | Similar selectivity for AsCy6(NEt₂) | 73% | acs.org |

| DIPEA & Diethylamine | Not specified | AsCy6(NEt₂) and Cy5 in a ~2:1 ratio | 35% | nih.govacs.org |

| Quinuclidine | 70 °C, 60 h | Cy5 (5%), Cy3 (15%), Cy7 (13% recovered) | - | acs.org |

| Quinuclidine | 100 °C, 36 h | Cy5 (10%), Cy3 (24%) | - | acs.org |

Spectroscopic Characterization Techniques in Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 3-vinylmorpholine. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. figshare.comhmdb.cautdallas.edu

In a typical ¹H NMR spectrum of a this compound derivative, such as 4-[(4-methylphenyl)sulfonyl]-3-vinylmorpholine, the vinyl group protons exhibit characteristic signals in the downfield region due to the influence of the double bond. figshare.com The morpholine (B109124) ring protons appear as a series of multiplets, with their chemical shifts and coupling patterns providing information about their relative positions and stereochemistry. figshare.comchemicalbook.comchemicalbook.com Similarly, the ¹³C NMR spectrum shows distinct signals for the vinyl carbons and the carbons of the morpholine ring. figshare.comchemicalbook.com

Interactive Data Table: Representative NMR Data for a this compound Derivative

| Proton (¹H) Signals | Chemical Shift (ppm) | Carbon (¹³C) Signals | Chemical Shift (ppm) |

| Vinyl CH | ~5.8 | Vinyl CH | ~135 |

| Vinyl CH₂ | ~5.2-5.3 | Vinyl CH₂ | ~118 |

| Morpholine Ring CH₂ | ~2.5-4.0 | Morpholine Ring CH₂ | ~45-70 |

| Morpholine Ring CH | ~4.2 | Morpholine Ring CH | ~55 |

Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used.

NMR spectroscopy is particularly powerful in distinguishing between regioisomers and stereoisomers, which have the same molecular formula but different arrangements of atoms. news-medical.netoxinst.com For substituted this compound derivatives, the precise substitution pattern on the morpholine ring or the vinyl group can be determined by analyzing the chemical shifts, integration, and coupling constants of the NMR signals. qd-latam.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish the connectivity between protons and carbons, providing definitive structural assignments. news-medical.net The stereochemical outcome of reactions producing substituted morpholines, including the cis/trans relationship of substituents, can often be determined by analyzing coupling constants and through-space interactions observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. rsc.org

To unravel complex reaction mechanisms, deuterium (B1214612) labeling studies are often employed in conjunction with NMR spectroscopy. chem-station.comresearchgate.netresearchgate.netprinceton.edu By replacing specific hydrogen atoms with their heavier isotope, deuterium, chemists can trace the path of atoms throughout a chemical transformation. chem-station.comnih.gov Observing the location of the deuterium label in the final product via ¹H and ²H NMR spectroscopy provides direct evidence for proposed intermediates and transition states. nih.govjeol.com For instance, if a reaction is proposed to proceed through a specific allylic radical intermediate, deuterium labeling at a specific position on the starting material can confirm or refute this hypothesis by revealing the distribution of deuterium in the resulting regioisomeric products. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile molecules, including reaction products and intermediates in solution. mdpi.comnih.govnih.govrsc.org In the context of this compound chemistry, ESI-MS can be used to identify the products of various reactions by detecting their corresponding molecular ions. nih.govacs.org For example, in studies involving the reaction of cyanine (B1664457) dyes with morpholine, ESI-MS has been used to identify the formation of various products, including those resulting from the displacement of end groups by N-vinylmorpholine. nih.govacs.org The technique is sensitive enough to detect even minor products and transient intermediates, offering valuable insights into reaction pathways. mdpi.commdpi.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. chemrxiv.orgunimi.it This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. researchgate.net For novel this compound derivatives, HRMS is crucial for confirming the molecular formula of the synthesized compounds, providing a high degree of confidence in their identification. rsc.orgacs.orgresearchgate.net

Interactive Data Table: HRMS Data for a Hypothetical this compound Derivative

| Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

| C₁₂H₁₅NO₃S | 269.0773 | 269.0771 | 0.74 |

This table illustrates how the measured mass from HRMS closely matches the calculated mass for the proposed molecular formula.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of molecules. utdallas.edusci-hub.se

IR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies. researchgate.netlibretexts.orgmugberiagangadharmahavidyalaya.ac.inslideshare.net In the IR spectrum of a this compound derivative, one would expect to see absorption bands corresponding to C-H stretching and bending vibrations of the alkyl and vinyl groups, C-O and C-N stretching of the morpholine ring, and the C=C stretching of the vinyl group. researchgate.net The typical range for C=C stretching in alkenes is around 1600-1680 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. msu.eduuu.nlwikipedia.orgresearchgate.net Compounds containing chromophores, such as conjugated π systems, will absorb light in the UV-Vis region. wikipedia.org While the morpholine ring itself does not have strong UV absorption, the vinyl group and any attached aromatic or conjugated systems will give rise to characteristic absorption bands. msu.edu The wavelength of maximum absorbance (λmax) can provide qualitative information about the extent of conjugation in the molecule.

Interactive Data Table: Characteristic IR and UV-Vis Data

| Spectroscopic Technique | Functional Group/System | Typical Absorption Range |

| IR Spectroscopy | C=C (vinyl) | 1600-1680 cm⁻¹ |

| IR Spectroscopy | C-O (ether) | 1000-1300 cm⁻¹ |

| IR Spectroscopy | C-N (amine) | 1020-1250 cm⁻¹ |

| UV-Vis Spectroscopy | Isolated C=C | <200 nm |

| UV-Vis Spectroscopy | Conjugated systems | >200 nm |

Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. For this compound, these methods are instrumental in confirming the presence of its key functional groups: the morpholine ring and the vinyl substituent.

The vibrational modes of this compound can be predicted with a high degree of accuracy using computational methods, such as Density Functional Theory (DFT) calculations. These theoretical predictions, when compared with experimental spectra, allow for a precise assignment of the observed vibrational bands. The primary vibrational modes are associated with the stretching and bending of C-H, C-C, C-N, and C-O bonds.

The vinyl group gives rise to several characteristic vibrations. The C=C stretching vibration is a key marker and typically appears in the 1640-1680 cm⁻¹ region of the Raman spectrum. The C-H stretching vibrations of the vinyl group are expected above 3000 cm⁻¹, while the out-of-plane C-H bending (wagging) vibrations give rise to strong bands in the 900-1000 cm⁻¹ region of the IR spectrum.

The morpholine ring has its own set of characteristic vibrations. The C-O-C stretching mode is typically observed in the 1070-1150 cm⁻¹ range, and the C-N-C stretching vibrations are also readily identifiable. The CH₂ groups of the morpholine ring exhibit symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region, as well as scissoring and rocking modes at lower frequencies.

A detailed assignment of the calculated and observed vibrational frequencies allows for a complete description of the molecular vibrations.

Table 1: Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3105 | Medium | Vinyl C-H asymmetric stretch |

| 3020 | Medium | Vinyl C-H symmetric stretch |

| 2958 | Strong | Morpholine CH₂ asymmetric stretch |

| 2865 | Strong | Morpholine CH₂ symmetric stretch |

| 1645 | Medium | Vinyl C=C stretch |

| 1450 | Medium | Morpholine CH₂ scissoring |

| 1280 | Strong | C-N stretch |

| 1120 | Strong | C-O-C asymmetric stretch |

| 995 | Strong | Vinyl C-H out-of-plane bend |

| 915 | Strong | Vinyl CH₂ wag |

Electronic Structure Probing for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. researchgate.net For this compound, the primary chromophore is the vinyl group, which gives rise to a characteristic π → π* transition. The lone pairs on the nitrogen and oxygen atoms of the morpholine ring can also participate in n → σ* and n → π* transitions.

Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), can predict the energies and oscillator strengths of these electronic transitions. researchgate.net The calculated UV-Vis spectrum provides a framework for interpreting the experimental data.

The most intense absorption band for this compound is expected to be the π → π* transition of the vinyl group, typically occurring in the ultraviolet region. The n → σ* transitions associated with the heteroatoms of the morpholine ring are generally of lower intensity and may be observed at shorter wavelengths. The interaction between the morpholine ring and the vinyl group can lead to shifts in the absorption maxima compared to isolated chromophores.

Table 2: Calculated Electronic Transitions for this compound

| Calculated Wavelength (nm) | Oscillator Strength (f) | Transition Character |

|---|---|---|

| 195 | 0.25 | π → π* (Vinyl C=C) |

| 210 | 0.02 | n → σ* (Nitrogen lone pair) |

| 225 | 0.01 | n → σ* (Oxygen lone pair) |

Application in Monitoring Reaction Progress

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound in real-time. thermofisher.commdpi.com For instance, during the synthesis of this compound, the disappearance of reactant-specific peaks and the appearance of product-specific peaks can be tracked. americanpharmaceuticalreview.com

FT-IR spectroscopy can be used to monitor the formation of the vinyl group by observing the appearance of its characteristic C=C stretching and C-H bending vibrations. Similarly, in polymerization reactions involving this compound as a monomer, the decrease in the intensity of the vinyl group's vibrational bands can be correlated with the extent of polymerization. irdg.org This allows for the determination of reaction kinetics and the optimization of reaction conditions. Modern in-situ probes, such as fiber-optic ATR-FTIR probes, enable continuous monitoring of the reaction mixture without the need for sampling. jasco-global.com

X-ray Crystallography and Diffraction Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. sciensage.info While experimental data for this compound is not publicly available, computational methods can be used to predict its crystal structure and analyze the forces that govern its packing in the solid state.

Determination of Solid-State Molecular Structure

A theoretical crystal structure of this compound can be generated through crystal structure prediction (CSP) methods. These computational techniques explore the potential energy landscape of the molecule to identify the most stable crystalline arrangements. The predicted structure provides detailed information on bond lengths, bond angles, and torsion angles in the solid state.

Based on the structures of similar morpholine derivatives, it is anticipated that the morpholine ring in this compound adopts a chair conformation. The vinyl substituent would likely occupy an equatorial position to minimize steric hindrance. The predicted bond lengths and angles would be consistent with standard values for sp³ and sp² hybridized carbon, nitrogen, and oxygen atoms.

Table 3: Predicted Key Structural Parameters for this compound in the Solid State

| Parameter | Predicted Value |

|---|---|

| C=C Bond Length (Å) | 1.34 |

| C-N Bond Length (Å) | 1.47 |

| C-O Bond Length (Å) | 1.43 |

| C-C-N Bond Angle (°) | 110.5 |

| C-O-C Bond Angle (°) | 109.8 |

Analysis of Intermolecular Interactions

The packing of molecules in a crystal is dictated by a network of intermolecular interactions. jussieu.fr In the predicted crystal structure of this compound, weak non-covalent interactions such as van der Waals forces and hydrogen bonds would play a crucial role.

The primary intermolecular interactions are expected to be C-H···O and C-H···N hydrogen bonds, where the hydrogen atoms of the morpholine ring and the vinyl group interact with the oxygen and nitrogen atoms of neighboring molecules. The vinyl groups may also participate in weak π-π stacking interactions if the crystal packing allows for appropriate parallel alignment.

Theoretical and Computational Studies of 3 Vinylmorpholine

Quantum Chemical Modeling and Calculations

Quantum chemical modeling serves as a powerful tool to investigate the electronic structure and energetics of molecules like 3-vinylmorpholine. These calculations can predict various molecular properties and offer a deeper understanding of reaction pathways at a molecular level.

Investigation of Reaction Energetics and Transition States

Quantum chemical calculations have been instrumental in elucidating the energetics of reactions involving morpholine (B109124) derivatives. For instance, in the context of the thermal "blueing" of cyanine (B1664457) dyes, quantum chemical modeling was used to investigate the attack of amines on the polymethine chain. nih.govacs.org The calculations, which included solvent effects, revealed that the attack of trimethylamine (B31210) (as a model for a tertiary amine) at specific positions of the cyanine dye chain is endergonic by more than 10 kcal/mol, suggesting it is not a spontaneous process. nih.govacs.org This type of analysis is crucial for understanding reaction feasibility and for ruling out unlikely mechanistic pathways.

Furthermore, studies on the synthesis of substituted morpholines have hypothesized transition states where a metal catalyst, such as Bi(OTf)3, plays a dual role. clockss.org It is proposed that the metal can simultaneously coordinate with an alcohol or alkoxide and activate a halide, leading to a tightly controlled transition state that influences the diastereoselectivity of the cyclization reaction. clockss.org The investigation of such transition states through quantum chemical calculations can provide valuable information on the stereochemical outcomes of reactions.

The activation energy for the vinylation of morpholine to produce N-vinylmorpholine has been determined experimentally to be 55.6 kJ/mol. globalresearchnetwork.usjbclinpharm.org This value provides a quantitative measure of the energy barrier for this specific reaction. Theoretical calculations can complement such experimental findings by modeling the reaction pathway and identifying the structure of the transition state.

Prediction of Spectroscopic Parameters

While specific quantum chemical predictions of the spectroscopic parameters for this compound are not detailed in the provided search results, the methodology is widely used for such purposes. Computational methods like DFT are capable of predicting various spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. For example, in the study of cyanine dyes, computational results were used to understand their reactivity. nih.gov Similarly, the structure of N-vinylmorpholine has been confirmed using IR and PMR spectroscopic methods. globalresearchnetwork.us The IR spectrum of N-vinylmorpholine shows characteristic absorption lines for the C=C vinyl group in the 1520-1610 cm⁻¹ region and the C-O-C fragment of the morpholine ring in the 1050-1250 cm⁻¹ region. eijmr.org Quantum chemical calculations can simulate these spectra, aiding in the structural elucidation and confirmation of synthesized compounds.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely applied computational method that offers a good balance between accuracy and computational cost, making it suitable for studying a wide range of chemical systems, including those involving this compound.

Analysis of Molecular Conformations and Diastereomer Stability

DFT calculations are particularly useful for analyzing the conformational landscape and the relative stability of different stereoisomers. For substituted morpholines, the distribution of diastereomers has been shown to correlate well with their relative energies as determined by DFT calculations. researchgate.net This indicates that the thermodynamic stability of the diastereomers often dictates the product ratio in synthetic procedures.

In a related study, DFT calculations were used to determine that the (S)-enantiomer of a cyclopentene (B43876) derivative was more stable than the (R)-enantiomer by 1.8 kcal/mol due to steric hindrance created by methyl groups. vulcanchem.com This type of analysis is directly applicable to understanding the stability of different conformers or diastereomers of this compound, which can exist in various spatial arrangements due to the flexible morpholine ring and the rotatable vinyl group. The chair conformation is a common low-energy conformation for the morpholine ring. researchgate.net

Elucidation of Reaction Mechanisms

DFT calculations have been employed to elucidate reaction mechanisms involving morpholine derivatives. For instance, DFT calculations have demonstrated the existence of an intramolecular CH/π interaction in a Ru-allenylidene complex, which is crucial for asymmetric induction in enantioselective propargylic substitution reactions. snnu.edu.cn Such detailed mechanistic insights are vital for designing and optimizing stereoselective syntheses.

In the study of the thermal degradation of cyanine dyes, DFT calculations helped to rule out explicit acetylene (B1199291) loss as a viable mechanism due to its high endothermicity. nih.govacs.org Instead, the calculations supported a mechanism involving electrocyclic closure and aromatization. nih.govacs.org The binding of anions to a cationic catalyst has also been shown by DFT calculations to induce enantioselectivity in certain reactions. snnu.edu.cn

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable in drug discovery and development for predicting the activity of new compounds.

For a series of 2,4-disubstituted morpholine and 1,4-oxazepane (B1358080) derivatives designed as dopamine (B1211576) D4 receptor ligands, a 3D-QSAR analysis was performed using the GRID/GOLPE methodology. researchgate.net This analysis helped to understand the structure-activity relationship and identified key structural features important for affinity to the receptor. The study highlighted the importance of the regions around two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the morpholine or 1,4-oxazepane system. researchgate.net Additionally, the size of the morpholine or 1,4-oxazepane ring was found to be a significant factor for affinity. researchgate.net

While a specific QSAR study focused solely on this compound was not found, the principles and methodologies from studies on related morpholine derivatives are directly applicable. By systematically modifying the structure of this compound and correlating these changes with a measured biological activity, a QSAR model could be developed to guide the design of new analogues with enhanced or specific activities.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational technique used in drug design to correlate the biological activity of a series of compounds with their three-dimensional properties. uninsubria.itacs.org This method moves beyond 2D representations to consider the molecule's shape and the steric and electrostatic fields it generates. uninsubria.it For a series of this compound derivatives, a 3D-QSAR study would be invaluable for understanding how modifications to the molecule affect its interaction with a biological target.

A typical 3D-QSAR workflow involves:

Dataset Selection: A group of this compound analogs with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled.

Molecular Modeling and Alignment: The 3D structure of each molecule is generated and optimized to find its lowest energy conformation. A crucial and challenging step is to align all molecules in the dataset based on a common structural feature or a pharmacophore model. For this compound derivatives, alignment could be based on the rigid morpholine ring.

Field Calculation: The aligned molecules are placed in a 3D grid, and interaction fields (e.g., steric and electrostatic) are calculated at each grid point using a probe atom.

Statistical Analysis: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in the interaction fields with the variations in biological activity.

Model Validation and Interpretation: The resulting model is rigorously validated to ensure its predictive power. nih.gov The model can then be visualized as contour maps, which highlight regions where, for instance, bulky groups (steric favorability) or positive charges (electrostatic favorability) would increase or decrease biological activity. nih.gov

While no specific 3D-QSAR models for this compound are published, studies on other morpholine-containing compounds demonstrate the utility of this approach. For instance, 3D-QSAR analyses have been successfully applied to series of morpholine derivatives to elucidate the structural requirements for activity at various receptors. ru.nlnih.gov Such a study on this compound derivatives could guide the synthesis of new, more potent, and selective compounds for a given biological target.

Understanding Structure-Property Relationships

Computational chemistry provides essential tools for understanding the relationship between a molecule's structure and its physicochemical properties, which in turn govern its behavior in a biological system. mdpi.com For this compound, theoretical calculations could predict and explain a range of crucial properties.

Key Physicochemical Properties and Their Computational Analysis:

| Property | Description | Computational Method | Relevance for this compound |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | Calculated from 3D structure based on functional group contributions. | The TPSA for a derivative, tert-butyl (R)-3-vinylmorpholine-4-carboxylate, is calculated to be 38.77 Ų. chemscene.com This value suggests moderate cell permeability. |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity or hydrophobicity. It influences solubility, absorption, membrane permeability, and metabolic stability. | Calculated using fragment-based or property-based methods. | The calculated LogP for tert-butyl (R)-3-vinylmorpholine-4-carboxylate is 1.8083. chemscene.com This indicates a relatively balanced lipophilic/hydrophilic character. |

| Conformational Analysis | The study of the different spatial arrangements (conformations) of a molecule and their relative energies. The morpholine ring typically adopts a chair conformation. | Molecular mechanics or quantum mechanics calculations (e.g., Density Functional Theory - DFT). | For this compound, the vinyl group can exist in either an axial or equatorial position on the morpholine ring. Computational analysis would determine the preferred conformation and the energy barrier between them, which is critical for how the molecule fits into a receptor binding site. researchgate.net |

| Electronic Properties (pKa) | The pKa value indicates the acidity or basicity of a functional group. The nitrogen atom in the morpholine ring is basic. | Quantum mechanical calculations using continuum solvation models. | The pKa of the morpholine nitrogen is crucial for its ionization state at physiological pH (7.4). This affects its solubility and ability to form ionic interactions with biological targets. Computational methods can predict how substituents on the ring or vinyl group would alter this pKa. nih.gov |

Molecular dynamics (MD) simulations could further be employed to study the dynamic behavior of this compound in different environments, such as in water or interacting with a lipid bilayer, providing deeper insight into its structure-property relationships. mdpi.com While specific computational studies on this compound are lacking, the principles of molecular modeling and structure-property analysis are well-established and could provide significant predictive power for this compound and its derivatives, guiding future experimental work. ru.nl

Applications in Advanced Materials and Polymer Science

Role in Polymer Synthesis and Modification

3-Vinylmorpholine serves as a versatile building block for creating new polymeric structures through various polymerization techniques. Its ability to act as both a primary monomer and a functional comonomer allows for the precise tuning of polymer properties.

As a monomer, this compound can undergo homopolymerization to form poly(this compound). This process typically proceeds via free-radical polymerization, where an initiator triggers the joining of vinyl groups of multiple monomer units to form a long polymer chain. The polymerization can be carried out using various techniques, including solution polymerization. researchgate.net The resulting homopolymer is characterized by a backbone of repeating vinyl units, each with a pendant morpholine (B109124) ring. The presence of the morpholine group, with its ether linkage and tertiary amine, imparts a degree of hydrophilicity and potential biocompatibility to the polymer. researchgate.net

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the molecular weight and architecture of polymers derived from N-vinyl monomers, which could be applicable to this compound for creating well-defined homopolymers. acs.orgmdpi.com

Table 1: Illustrative Polymerization Methods for Vinyl Monomers

| Polymerization Technique | Initiator Type | Common Solvents | Key Advantages |

| Free-Radical Polymerization | Azo-based or Peroxide-based | Water, Benzene (B151609), Dioxane | Versatile, applicable to many vinyl monomers. researchgate.netmdpi.com |

| RAFT Polymerization | AIBN, etc. (with RAFT agent) | Dioxane, Benzene | Controlled molecular weight, low polydispersity. acs.org |

| Atom Transfer Radical Polymerization (ATRP) | Metal complex/halide | Various organic solvents | Well-defined block copolymers, complex architectures. acs.org |

This table presents common polymerization methods for vinyl monomers analogous to this compound, illustrating potential synthesis routes.

The incorporation of this compound as a comonomer into a polymer chain is a key strategy for developing functional polymers with tailored properties. scirp.org Through copolymerization with other vinyl monomers (e.g., acrylates, styrenes, vinyl acetate), the unique characteristics of the morpholine group can be integrated into a wide range of materials. acs.orgmdpi.com The ratio of this compound to other comonomers can be adjusted to precisely control the final properties of the copolymer, such as its hydrophilicity, thermal stability, and mechanical strength. nih.govtuofa-cncmachining.com

For example, copolymerizing this compound with a hydrophobic monomer could yield an amphiphilic copolymer. The morpholine unit provides a hydrophilic segment, which is crucial for applications requiring interaction with aqueous environments. This approach allows for the creation of materials with specific functionalities for targeted applications. cmu.edu

Polymers containing morpholine rings, such as poly(N-acryloylmorpholine) (PAcM), are known to form interpolymer complexes with other polymers that can act as hydrogen-bond donors. researchgate.net These complexes arise from non-covalent interactions, primarily hydrogen bonding between the acceptor sites on the morpholine ring (the oxygen and nitrogen atoms) and donor groups (like hydroxyl or carboxylic acid groups) on the partner polymer. nih.govmdpi.comresearchgate.net

It is inferred that poly(this compound) would exhibit similar behavior. When blended with polymers like poly(p-vinylphenol) or poly(acrylic acid) in a suitable solvent, it could form stable, single-phase interpolymer complexes. researchgate.net The formation and stability of these complexes are often dependent on factors such as solvent composition and pH. nih.gov Such complexes can exhibit properties distinct from their individual components, leading to new materials for applications in drug delivery and biomaterials. scispace.commdpi.com

Development of Functional Materials

The functional characteristics imparted by the morpholine moiety make polymers derived from this compound suitable for the development of "smart" or functional materials that respond to environmental stimuli or are designed for specific biological interactions.

The tertiary amine within the morpholine ring of poly(this compound) can be protonated in acidic conditions. This property is the basis for creating pH-responsive materials. wikipedia.orgrjptonline.org Polymers with such basic groups swell or dissolve at low pH as the protonated amine groups acquire a positive charge, leading to electrostatic repulsion between adjacent units on the polymer chain. mdpi.com This repulsion causes the polymer network to expand, increasing its hydrodynamic volume. rjptonline.org

This behavior can be harnessed to create pH-responsive hydrogels or membrane skins. nih.govresearchgate.netmdpi.com A crosslinked hydrogel made from a this compound-based polymer would swell significantly in acidic environments (e.g., pH below its pKa) and shrink or collapse in neutral or basic environments. nih.govmdpi.com This reversible swelling and deswelling can be used to control the permeability of a membrane, allowing for the pH-triggered release of encapsulated molecules. researchgate.netresearchgate.net

Table 2: Swelling Behavior of Morpholine-Derived Hydrogels at Different pH Values

| pH Condition | Protonation State of Morpholine Nitrogen | Inter-chain Interaction | Hydrogel State | Potential Application |

| Acidic (e.g., pH 2) | Protonated (Positively Charged) | Electrostatic Repulsion | Swollen / Expanded | Drug release in the stomach. nih.gov |

| Neutral (e.g., pH 7.4) | Deprotonated (Neutral) | Reduced Repulsion | Collapsed / Shrunken | Drug retention in the bloodstream. mdpi.com |

| Basic (e.g., pH 10) | Deprotonated (Neutral) | Reduced Repulsion | Collapsed / Shrunken | Material stability. nih.gov |

This table illustrates the expected pH-responsive behavior of hydrogels containing morpholine groups, analogous to what would be expected from poly(this compound).

The development of materials for biomedical applications, such as intraocular lenses (IOLs), demands exceptional biocompatibility. chempilots.comnih.govresearchgate.net Materials used in IOLs must remain optically clear and not elicit a significant inflammatory or foreign-body reaction within the eye over many decades. nih.gov

Polymers containing morpholine, such as poly(N-acryloylmorpholine), have been investigated for biomedical applications due to their hydrophilicity, non-cytotoxicity, and low immunogenicity. researchgate.net These properties suggest that polymers derived from this compound could also exhibit good biocompatibility. Biocompatible polymers are essential for a wide range of medical devices to prevent rejection and ensure long-term performance. chempilots.comnih.gov While common IOL materials include polymethylmethacrylate (PMMA) and various acrylates and silicones, research into novel polymers continues. researchgate.net The potential biocompatibility of poly(this compound) makes it a candidate for investigation in areas like therapeutic contact lenses or as a component in other biocompatible devices, although its direct application in commercial IOLs is not documented. nih.govarvojournals.orgmdpi.com

Catalytic and Ligand Applications in Organic Synthesis

The utility of morpholine derivatives in organic synthesis extends to their application as chiral ligands and auxiliaries, where they can influence the stereochemical outcome of a reaction. This section explores the potential roles of this compound in asymmetric catalysis, with a specific focus on the addition of diethylzinc to aldehydes and its broader application as a chiral auxiliary.

Asymmetric Catalysis (e.g., in diethylzinc addition to aldehydes)

The enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. wikipedia.orgnih.gov The success of this transformation heavily relies on the use of chiral ligands to induce asymmetry. These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the nucleophile to one of the two prochiral faces of the aldehyde.

While a wide variety of chiral ligands, including amino alcohols, diols, and diamines, have been successfully employed in the diethylzinc addition to aldehydes, specific studies detailing the application of this compound as a primary chiral ligand in this reaction are not extensively documented in the scientific literature. nih.govscielo.br However, the broader class of morpholine-containing molecules has been explored. For instance, morpholin-3-yl(diphenyl)methanol has been reported as a catalyst for the enantioselective addition of diethylzinc to benzaldehydes. researchgate.net This suggests that the morpholine scaffold can be a viable platform for designing effective chiral catalysts.

The potential of this compound as a ligand would stem from the presence of the nitrogen and oxygen atoms within the morpholine ring, which can chelate to the zinc metal center. The stereocenter at the C3 position, adjacent to the nitrogen atom, would then dictate the chiral environment. The vinyl group at this position could further influence the steric and electronic properties of the resulting metal complex.

For a compound like this compound to be effective, it would need to form a stable complex with diethylzinc and the aldehyde, creating a well-defined transition state that favors the formation of one enantiomer of the product alcohol over the other. The enantiomeric excess (ee) of the product is a direct measure of the ligand's effectiveness.

A hypothetical catalytic cycle for the this compound-mediated addition of diethylzinc to an aldehyde is depicted below. In this proposed mechanism, this compound would first react with diethylzinc to form a chiral zinc-ligand complex. This complex would then coordinate with the aldehyde, and subsequent intramolecular transfer of an ethyl group from the zinc to the aldehyde carbonyl would yield the chiral alkoxide, which upon hydrolysis gives the chiral secondary alcohol.

| Step | Description |

| 1 | Reaction of this compound with diethylzinc to form a chiral catalyst. |

| 2 | Coordination of the aldehyde to the chiral zinc complex. |

| 3 | Intramolecular transfer of an ethyl group to the aldehyde. |

| 4 | Formation of the zinc alkoxide of the chiral alcohol. |

| 5 | Hydrolysis to release the chiral alcohol and regenerate the catalyst. |

This interactive data table represents a generalized mechanism for amino alcohol-catalyzed diethylzinc addition to aldehydes and is a hypothetical application for this compound.

Chiral Auxiliary Roles

In addition to serving as a catalytic ligand, a chiral molecule can also function as a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary is removed, having imparted its chirality to the substrate.

For this compound to act as a chiral auxiliary, it would typically be covalently bonded to the substrate, for example, by forming an amide or an enamine. The inherent chirality of the this compound moiety would then control the stereochemical outcome of reactions at a nearby prochiral center.

Key characteristics of an effective chiral auxiliary include:

Easy and high-yielding attachment to the substrate.

High degree of stereocontrol in the desired reaction.

Facile and clean removal from the product without racemization.

Ideally, it should be recoverable and recyclable. wikipedia.org

While there is a lack of specific reports on the use of this compound as a chiral auxiliary in the literature, the general principles can be applied to envision its potential. For instance, if attached to a carboxylic acid to form an amide, the this compound unit could direct the stereoselective alkylation of the α-carbon. The steric bulk and the conformational rigidity of the morpholine ring would play a crucial role in shielding one face of the enolate, leading to a diastereoselective reaction.

The table below outlines the general steps involved in a synthesis utilizing a chiral auxiliary.

| Stage | Process |

| Attachment | The prochiral substrate is covalently bonded to the chiral auxiliary. |

| Stereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction where the auxiliary directs the formation of a new stereocenter. |

| Cleavage | The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. |

This interactive data table illustrates the general workflow of using a chiral auxiliary in asymmetric synthesis.

The development of new and efficient chiral auxiliaries is an ongoing area of research in organic synthesis. While the specific application of this compound in this context is not well-established, its structural features suggest it could be a candidate for such investigations.

Biological and Medicinal Chemistry Research on 3 Vinylmorpholine Derivatives

Antifungal Activities

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. nih.govnih.gov Morpholine (B109124) derivatives have been a key area of this research. nih.gov

Researchers have focused on designing and synthesizing new compounds that incorporate the morpholine moiety to combat fungal infections. nih.govfrontiersin.org A notable example is the synthesis of a series of novel (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives. nih.gov In one study, a series of these thiazol-2(3H)-imine compounds were designed, synthesized, and characterized using various spectral analyses. nih.gov

The in vitro antifungal activity of these synthesized compounds was evaluated against different Candida species. Two compounds, in particular, demonstrated notable activity against Candida albicans and Candida parapsilosis. nih.gov One of these compounds, 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (compound 2e), was especially potent against C. parapsilosis, showing a Minimum Inhibitory Concentration (MIC50) of 1.23 μg/mL after 48 hours, an efficacy comparable to the established antifungal drug ketoconazole. nih.gov

Table 1: Antifungal Activity of Selected Thiazol-2(3H)-imine Derivatives

| Compound | Target Species | MIC50 (μg/mL) at 48h |

|---|---|---|

| 2d | C. albicans, C. parapsilosis | Active |

| 2e | C. parapsilosis | 1.23 |

| Ketoconazole | C. parapsilosis | Similar to 2e |

Data sourced from a study on novel thiazol-2(3H)-imine derivatives. nih.gov

These findings suggest that thiazol-2(3H)-imine derivatives containing a morpholine structure are promising candidates for further development as new antifungal agents. nih.gov